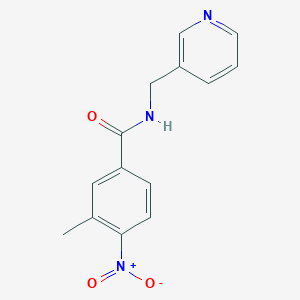
4-(2,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as DMPBD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPBD belongs to the family of pyrazolidinediones, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-(2,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione and their derivatives have been a subject of interest due to their potential in various applications. For instance, the synthesis of new azo Schiff bases of pyrazole derivatives, including compounds with structural similarities to this compound, has been explored. These compounds were characterized using techniques such as IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies, alongside theoretical calculations based on density functional theory (DFT) to analyze their structural and electronic properties (Özkınalı et al., 2018).
Antimicrobial Activity
Research into the antimicrobial properties of compounds structurally similar to this compound has been conducted. For example, studies on the antibacterial activity of certain pyrazole derivatives against various bacterial strains have shown promising results, highlighting the potential of these compounds in developing new antimicrobial agents (Prakash et al., 2009).
Antioxidant, Antitumor, and Antimicrobial Activities
Further investigations into pyrazole derivatives have revealed their potential in antioxidant, antitumor, and antimicrobial activities. Microwave-assisted synthesis of new pyrazolopyridines demonstrated significant antioxidant activity in assays and showed promising antitumor activity against liver and breast cell lines. Additionally, their antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity were explored, presenting these compounds as versatile agents for various therapeutic applications (El‐Borai et al., 2013).
Anti-Inflammatory, Analgesic, and Anticonvulsant Activities
The exploration of new compounds with anti-inflammatory, analgesic, and anticonvulsant activities has also been a focus, with studies synthesizing novel derivatives and testing their biological activities. These studies highlight the therapeutic potential of these compounds in treating various conditions, further emphasizing the importance of such research in discovering new drugs (El-Sawy et al., 2014).
Molecular Docking and In Silico Studies
In silico studies, including molecular docking and DFT calculations, have been conducted to understand the interaction mechanisms and optimize the properties of compounds similar to this compound. Such studies provide insights into the binding modes with biological targets, guiding the design of more effective drugs (Ekowo et al., 2020).
Properties
IUPAC Name |
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-14-8-9-16(24-2)12(10-14)11-15-17(21)19-20(18(15)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVFDWTRXLOPK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)
![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)


![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)
